

Commercial Suppliers and Technical Guide for 2,4-Dichloropyrimidine-5-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,4-Dichloropyrimidine-5-carbaldehyde

Cat. No.: B048034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2,4-Dichloropyrimidine-5-carbaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines its commercial availability, key chemical and physical properties, detailed synthesis protocols, and its application in the development of targeted cancer therapies through the inhibition of Cyclin-Dependent Kinase (CDK) signaling pathways.

Commercial Availability

2,4-Dichloropyrimidine-5-carbaldehyde is readily available from a number of commercial chemical suppliers. Researchers can procure this compound in various quantities, typically with purities of 95% or higher. Below is a summary of prominent suppliers and their typical product specifications.

Supplier	CAS Number	Molecular Weight (g/mol)	Purity	Additional Information
Sigma-Aldrich	871254-61-4	176.99	≥97%	Available through their ChemScene partner.
ChemScene	871254-61-4	176.99	≥97%	Offers custom synthesis and commercial production services.
Aceschem	871254-61-4	176.99	≥95%	Provides NMR, MSDS, and CoA documentation.
BLD Pharm	871254-61-4	176.99		Offers various analytical documentation including NMR, HPLC, LC-MS, and UPLC.
Lianhe Aigen Pharma Co., Ltd.	871254-61-4	176.98		
ChemicalBook	871254-61-4	176.99		Lists various suppliers and pricing information.
Manchester Organics	871254-61-4	176.99		
Ascendex Scientific, LLC	871254-61-4	176.988		

Physicochemical and Safety Data

A comprehensive understanding of the physical and chemical properties, along with safety information, is crucial for handling and utilizing **2,4-Dichloropyrimidine-5-carbaldehyde** in a research setting.

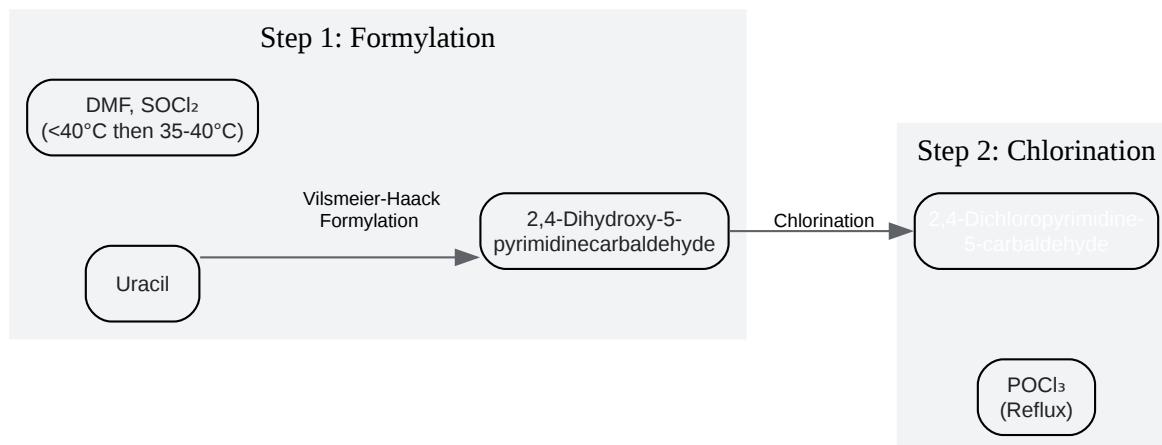
Property	Value	Reference
Molecular Formula	C ₅ H ₂ Cl ₂ N ₂ O	--INVALID-LINK--
Molecular Weight	176.99 g/mol	--INVALID-LINK--
CAS Number	871254-61-4	--INVALID-LINK--
Appearance	White to off-white solid	--INVALID-LINK--
Boiling Point	294 °C at 760 mmHg	--INVALID-LINK--
Purity	≥95% or ≥97%	--INVALID-LINK--, --INVALID-LINK--
Storage	Store at -20°C, under nitrogen, away from moisture	--INVALID-LINK--
Hazard Statements	H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	--INVALID-LINK--
Precautionary Statements	P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P330, P362+P364, P403+P233, P405, P501	--INVALID-LINK--

Experimental Protocols: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

The synthesis of **2,4-Dichloropyrimidine-5-carbaldehyde** can be achieved through various methods, with the Vilsmeier-Haack formylation of a uracil derivative being a common approach.

Method 1: Vilsmeier-Haack Reaction from Uracil

This protocol is based on a patented method for the preparation of **2,4-Dichloropyrimidine-5-carbaldehyde**.


Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

- To a suitable reaction vessel, add uracil and dimethylformamide (DMF).
- While maintaining the temperature below 40°C, slowly add thionyl chloride dropwise.
- After the addition is complete, maintain the reaction temperature between 35-40°C.
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the uracil is completely consumed.
- Cool the reaction mixture to room temperature.
- Pour the cooled mixture into water to precipitate the product.
- Isolate the solid 2,4-dihydroxy-5-pyrimidinecarbaldehyde by filtration.

Step 2: Chlorination to **2,4-Dichloropyrimidine-5-carbaldehyde**

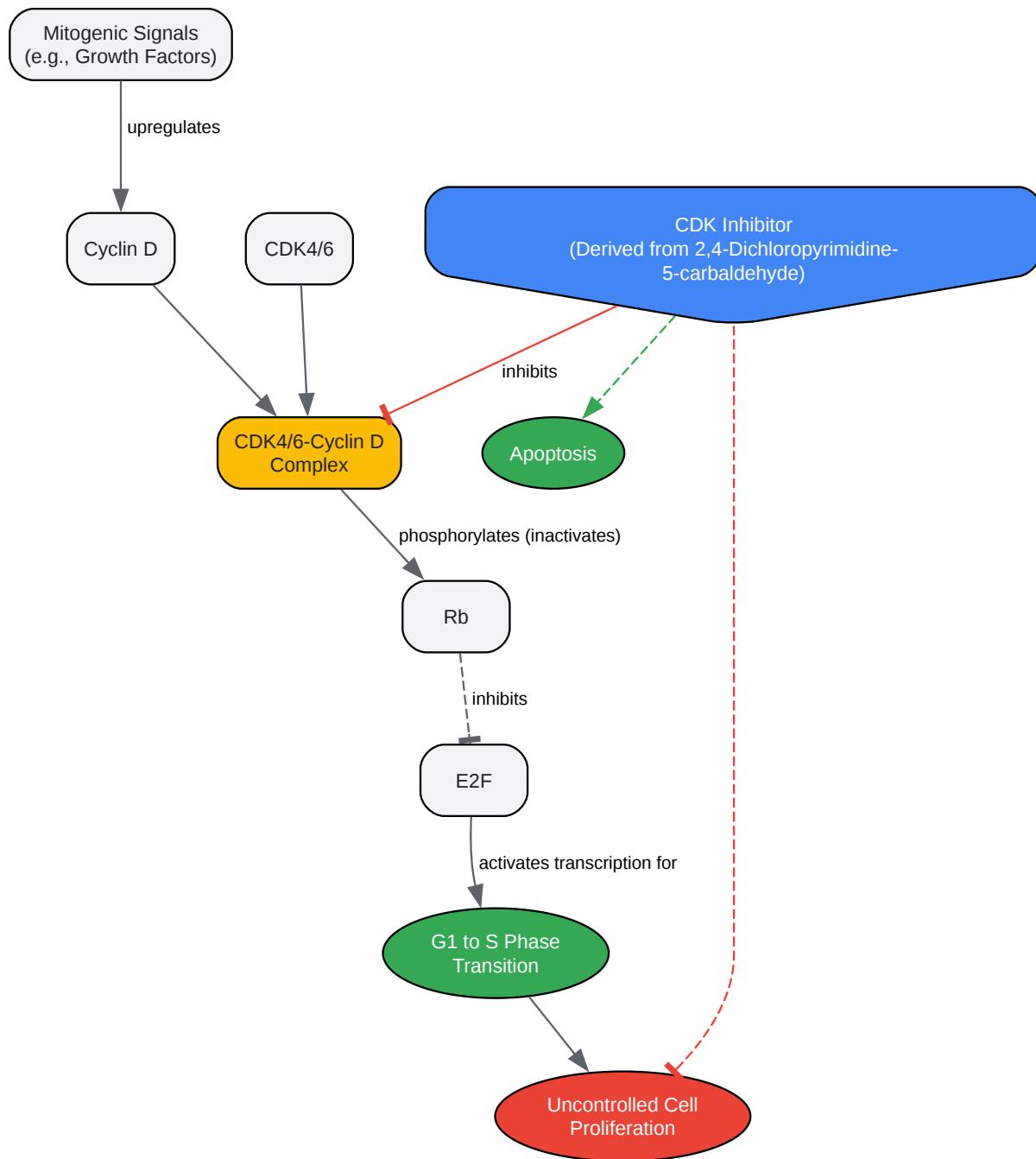
- Combine the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained in Step 1 with phosphorus oxychloride (POCl_3).
- Heat the mixture to reflux and maintain for a specified period (e.g., 2-5 hours).
- After the reaction is complete, cool the mixture.
- Carefully quench the reaction mixture by pouring it into ice water.
- Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

- Purify the crude product by a suitable method, such as column chromatography, to yield pure **2,4-Dichloropyrimidine-5-carbaldehyde**.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **2,4-Dichloropyrimidine-5-carbaldehyde**.

Role in Drug Discovery: Targeting CDK Signaling Pathways


2,4-Dichloropyrimidine-5-carbaldehyde is a crucial building block in the synthesis of various heterocyclic compounds, many of which exhibit significant biological activity. A prominent application is in the development of Cyclin-Dependent Kinase (CDK) inhibitors, a class of targeted cancer therapeutics.

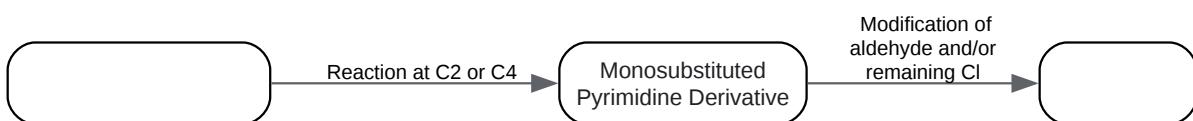
The CDK Signaling Pathway in Cancer

Cyclin-Dependent Kinases are a family of protein kinases that play a critical role in regulating the cell cycle. In many cancers, the CDK signaling pathway is dysregulated, leading to uncontrolled cell proliferation. CDKs, in conjunction with their regulatory partners, cyclins, control the progression of the cell through its various phases (G1, S, G2, M).

For instance, the CDK4/6-Cyclin D complex is a key regulator of the G1 to S phase transition. It phosphorylates the Retinoblastoma (Rb) protein, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for DNA replication.

Inhibition of specific CDKs can halt the cell cycle and induce apoptosis (programmed cell death) in cancer cells. This makes CDKs attractive targets for cancer drug development.

[Click to download full resolution via product page](#)


Caption: CDK4/6 signaling pathway and the mechanism of its inhibition.

Synthesis of CDK Inhibitors

The reactive chlorine atoms and the aldehyde group on the **2,4-Dichloropyrimidine-5-carbaldehyde** scaffold allow for versatile chemical modifications. Through nucleophilic substitution and condensation reactions, complex heterocyclic structures with potent CDK inhibitory activity can be synthesized. These molecules are designed to fit into the ATP-binding pocket of the target CDK, thereby preventing its kinase activity and halting the cell cycle.

Further Functionalization
(e.g., Condensation,
Cross-coupling)

Nucleophilic Aromatic
Substitution (SNAr)

[Click to download full resolution via product page](#)

Caption: General workflow for synthesizing CDK inhibitors.

- To cite this document: BenchChem. [Commercial Suppliers and Technical Guide for 2,4-Dichloropyrimidine-5-carbaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b048034#commercial-suppliers-of-2-4-dichloropyrimidine-5-carbaldehyde>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com